molecular formula C12H8N2O4 B14852187 Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate

Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate

Cat. No.: B14852187
M. Wt: 244.20 g/mol
InChI Key: QZAQLAGTULILAE-UHFFFAOYSA-N
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Description

Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is a heterocyclic compound that features a furan ring and a cyano group attached to a picolinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a cyano-substituted picolinate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the furan ring.

Scientific Research Applications

Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-cyano-5-(furan-2-yl)-3-methoxypicolinate
  • Methyl 6-cyano-5-(furan-2-yl)-3-aminopicolinate
  • Methyl 6-cyano-5-(furan-2-yl)-3-chloropicolinate

Uniqueness

Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

methyl 6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C12H8N2O4/c1-17-12(16)11-9(15)5-7(8(6-13)14-11)10-3-2-4-18-10/h2-5,15H,1H3

InChI Key

QZAQLAGTULILAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=N1)C#N)C2=CC=CO2)O

Origin of Product

United States

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